molecular formula C10H14O7-2 B569843 2-(2-Butoxy-2-oxoethyl)-2-hydroxybutanedioate CAS No. 118068-28-3

2-(2-Butoxy-2-oxoethyl)-2-hydroxybutanedioate

Cat. No.: B569843
CAS No.: 118068-28-3
M. Wt: 246.215
InChI Key: TWUZWTIVCCRAAD-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Butoxy-2-oxoethyl)-2-hydroxybutanedioate is an organic compound with the molecular formula C10H16O7. It is known for its unique chemical structure, which includes both ester and hydroxyl functional groups. This compound is utilized in various scientific and industrial applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Butoxy-2-oxoethyl)-2-hydroxybutanedioate typically involves the esterification of butanedioic acid with 2-butoxy-2-oxoethanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale synthesis of this compound with high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-(2-Butoxy-2-oxoethyl)-2-hydroxybutanedioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Butanedioic acid derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

2-(2-Butoxy-2-oxoethyl)-2-hydroxybutanedioate finds applications in several fields:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a substrate in enzymatic reactions.

    Medicine: Explored for its potential therapeutic properties and as a building block in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of 2-(2-Butoxy-2-oxoethyl)-2-hydroxybutanedioate involves its interaction with specific molecular targets and pathways. The ester and hydroxyl groups allow it to participate in hydrogen bonding and electrostatic interactions, influencing its reactivity and binding affinity. These interactions can modulate enzymatic activity, alter biochemical pathways, and affect cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Butoxy-2-oxoethyl)-2-hydroxybutanedioate is unique due to its combination of ester and hydroxyl functional groups, which confer distinct chemical reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its role in diverse scientific fields highlight its significance.

Properties

IUPAC Name

2-(2-butoxy-2-oxoethyl)-2-hydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O7/c1-2-3-4-17-8(13)6-10(16,9(14)15)5-7(11)12/h16H,2-6H2,1H3,(H,11,12)(H,14,15)/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUZWTIVCCRAAD-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CC(CC(=O)[O-])(C(=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O7-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20726937
Record name 2-(2-Butoxy-2-oxoethyl)-2-hydroxybutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20726937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118068-28-3
Record name 2-(2-Butoxy-2-oxoethyl)-2-hydroxybutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20726937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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